molecular formula C13H11N3O B3803578 5-(6-methoxypyridazin-3-yl)-1H-indole

5-(6-methoxypyridazin-3-yl)-1H-indole

Cat. No.: B3803578
M. Wt: 225.25 g/mol
InChI Key: RAPQUGXNLQWWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-Methoxypyridazin-3-yl)-1H-indole is a high-purity chemical intermediate designed for research and development, particularly in the field of medicinal chemistry. This compound features a hybrid heterocyclic structure that combines an indole scaffold with a methoxypyridazine moiety, a combination known to be of significant interest in the design of novel bioactive molecules . The indole nucleus is a fundamental building block in drug discovery, renowned for its diverse biological activities and its ability to facilitate interactions with biological macromolecules . Its incorporation into various pharmaceuticals highlights its importance for developing treatments for cancer, neurological diseases, infections, and other conditions . The specific structure of this compound makes it a valuable template for creating more complex molecular architectures. The methoxypyridazin-3-yl group is a recognized pharmacophore, as demonstrated by its presence in potent, orally active non-peptide antagonists of the human gonadotropin-releasing hormone (GnRH) receptor, such as the clinical compound TAK-385 . This suggests the reagent's strong potential for use in synthesizing compounds that target specific protein receptors. Furthermore, indole-pyridazine hybrids fall under a broader class of indole-based five-membered heterocycles that are actively investigated as versatile scaffolds for developing new therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs . Researchers can utilize this compound to explore structure-activity relationships (SAR) and to develop novel inhibitors for various biological targets. Applications: This reagent is primarily intended for use as a key synthetic intermediate in the discovery and development of new pharmaceutical candidates. Its structure is well-suited for projects aiming to create tubulin polymerization inhibitors, hormone receptor antagonists, and other targeted therapies. Notice: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(6-methoxypyridazin-3-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-17-13-5-4-12(15-16-13)9-2-3-11-10(8-9)6-7-14-11/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPQUGXNLQWWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 6 Methoxypyridazin 3 Yl 1h Indole and Its Derivatives

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, 5-(6-methoxypyridazin-3-yl)-1H-indole, primarily involves the disconnection of the C-C bond between the indole (B1671886) and pyridazine (B1198779) rings. This bond is formed between the C5 position of the indole and the C3 position of the pyridazine. This disconnection strategy points towards a cross-coupling reaction as the final key step in the synthesis.

This leads to two primary sets of key precursors:

An indole scaffold functionalized at the 5-position, such as 5-bromo-1H-indole or an indole-5-boronic acid/ester .

A pyridazine scaffold functionalized at the 3-position, such as 3-chloro-6-methoxypyridazine (B157567) or a 6-methoxypyridazin-3-yl boronic acid/ester .

The synthesis of these precursors is a critical preliminary stage. For instance, 5-bromoindole (B119039) can be prepared from indole through a multi-step process involving sulfonation and acylation to protect the C2 and C3 positions, followed by regioselective bromination at the C5 position. erowid.orggoogle.com The synthesis of the pyridazine precursor, such as 3-amino-6-methoxypyridazine (B1266373), can be achieved from 3-amino-6-chloropyridazine (B20888) via nucleophilic substitution with sodium methoxide, often in the presence of a copper catalyst. chemicalbook.com

Classical and Modern Synthetic Approaches for Indole and Pyridazine Scaffolds

The construction of the core indole and pyridazine rings can be accomplished through a variety of established and contemporary synthetic methods.

The Fischer indole synthesis is a foundational and widely used method for constructing the indole nucleus. byjus.com Discovered by Emil Fischer in 1883, the reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comwikipedia.org

The mechanism proceeds through several key steps:

Formation of the phenylhydrazone.

Isomerization to an enamine tautomer ('ene-hydrazine').

A mdpi.commdpi.com-sigmatropic rearrangement.

Loss of ammonia (B1221849) to form the aromatic indole ring. byjus.comwikipedia.orgmdpi.com

For the synthesis of a 5-substituted indole, a para-substituted phenylhydrazine is required as the starting material. luc.edu While the Fischer synthesis is very general, its main limitation can be the availability of the necessary substituted phenylhydrazones. luc.edu Furthermore, the use of unsymmetrical ketones can lead to mixtures of regioisomeric products. byjus.com

Key Parameters of the Fischer Indole Synthesis
ParameterDescriptionCommon Reagents/ConditionsReference
Starting MaterialsAryl hydrazine (B178648) and an aldehyde or ketone.Phenylhydrazine, 4-methoxyphenylhydrazine, acetone, cyclohexanone. wikipedia.org
CatalystsThe reaction is catalyzed by either Brønsted or Lewis acids.HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), ZnCl₂, BF₃. wikipedia.orgmdpi.com
Key IntermediateThe reaction proceeds through an arylhydrazone which rearranges to an enehydrazine.- rsc.org
Modern VariantsPalladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the N-arylhydrazone intermediate in situ.Pd(dba)₂, P(t-Bu)₃ catalyst system. wikipedia.org

Besides the Fischer synthesis, other named reactions provide alternative routes to the indole core.

Bischler-Möhlau Indole Synthesis : This method involves the reaction of an α-haloketone or α-hydroxyketone with an excess of an aniline. drugfuture.comresearchgate.net The reaction proceeds via the formation of an α-anilinoketone intermediate, which then cyclizes under acidic conditions. psu.edu This method is particularly useful for the synthesis of 2-arylindoles. researchgate.net Harsh reaction conditions and potential rearrangements can be limitations. psu.edu

Hemetsberger Indole Synthesis : This reaction involves the thermal decomposition of an α-azido-cinnamate ester to form an indole-2-carboxylate. wikipedia.org The azide (B81097) starting materials are prepared from the condensation of an aryl aldehyde with an azidoacetate. researchgate.net A key advantage of the Hemetsberger synthesis is its ability to produce specifically substituted indoles, such as 4- or 6-substituted derivatives, which can be difficult to access via the Fischer route. rsc.orgpsu.edu The reaction is believed to proceed through a nitrene intermediate. wikipedia.org

Comparison of Indole Annulation Strategies
Synthesis MethodKey ReactantsTypical ProductKey FeaturesReference
Bischler-Möhlauα-haloketone, Aniline (excess)2-ArylindolesRequires cyclization of an ω-arylamino-ketone. drugfuture.comresearchgate.net
HemetsbergerAryl aldehyde, α-azidoacetateIndole-2-carboxylatesThermal decomposition of an α-azidocinnamate ester; good for regiospecific synthesis. wikipedia.orgresearchgate.net

The pyridazine ring is a 1,2-diazine, and its synthesis classically involves the cyclocondensation of a 1,4-dicarbonyl compound (or its synthetic equivalent) with hydrazine or a hydrazine derivative. acs.orgresearchgate.net This approach is a direct and fundamental way to form the six-membered heterocyclic ring.

For the specific precursor needed, 6-methoxypyridazine , the synthesis can start from a dihalopyridazine. For example, 3-amino-6-methoxypyridazine is synthesized from 3-amino-6-chloropyridazine and sodium methoxide, demonstrating a nucleophilic aromatic substitution pathway to introduce the methoxy (B1213986) group. chemicalbook.com More complex, highly substituted pyridazines can be prepared through domino reactions, such as a one-pot, three-component sequence involving the in-situ generation of a reactive intermediate that condenses with a 1,2-dicarbonyl compound. acs.org

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming the C-C bond between the indole and pyridazine rings.

Suzuki Coupling : The Suzuki-Miyaura coupling is one of the most robust and versatile methods for forming aryl-aryl bonds. ias.ac.in It involves the reaction of an organoboron species (e.g., a boronic acid or boronate ester) with an organohalide (or triflate) in the presence of a palladium catalyst and a base. ias.ac.innih.gov To synthesize this compound, two primary routes are viable:

Coupling of 5-bromo-1H-indole with 6-methoxypyridazin-3-yl-boronic acid .

Coupling of indole-5-boronic acid with 3-chloro-6-methoxypyridazine .

The choice of reactants, catalyst, ligand, and base is crucial for optimizing the reaction yield. ias.ac.inacs.org Studies have shown that for couplings involving indoles, using indole bromides with phenylboronic acids often gives the highest yields. acs.org

Example Conditions for Suzuki Coupling Reactions
CatalystBaseSolventTypical SubstratesReference
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane (DME)5-bromoindazoles and heteroarylboronic acids. nih.gov
Pd(OAc)₂CsFDMF5-Bromo-1H-indazole derivatives and aryl boronic acids. ias.ac.in
Pd(PPh₃)₄Na₂CO₃DMF5-Bromo-1H-indazole derivatives and aryl boronic acids. ias.ac.in

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. mdpi.comwikipedia.org While it can be used to construct the indole ring itself via an intramolecular cyclization of a Sonogashira coupling product, nih.govacs.org it can also be used to link pre-formed heterocyclic rings. This would require one precursor to be functionalized with a terminal alkyne and the other with a halide. The resulting alkynyl-linked bi-heterocycle could then be reduced if the direct C-C single bond is desired.

These reactions are fundamental to the formation of the heterocyclic cores of the target molecule.

For the Indole Ring : Beyond the Fischer, Bischler, and Hemetsberger syntheses, other heterocyclization strategies exist. One important method is the reductive cyclization of 2-nitrostyrene derivatives, often using trivalent phosphorus compounds or catalytic hydrogenation. nih.gov Another powerful modern approach is the palladium- or copper-catalyzed intramolecular cyclization of 2-alkynylanilines. researchgate.netorganic-chemistry.org

For the Pyridazine Ring : The cornerstone of pyridazine synthesis remains the cyclocondensation reaction between 1,4-dicarbonyl compounds and hydrazine. researchgate.net This method provides a direct and reliable route to the pyridazine and pyridazinone cores. Variations include using α,β-unsaturated ketones and nitriles in multi-component reactions to build highly functionalized pyridazine systems. acs.orgresearchgate.net

Synthetic Strategies for Analog Development and Structural Diversification

The development of analogs of this compound is crucial for exploring structure-activity relationships. Synthetic strategies are designed to allow for the introduction of a wide range of substituents on both the indole and pyridazine moieties.

A primary and versatile approach for creating the core structure is the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction of an indolyl boronic acid or boronate ester with a halogenated pyridazine. Specifically, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can be coupled with 3-chloro-6-methoxypyridazine in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like sodium carbonate or potassium phosphate (B84403). This strategy allows for the late-stage introduction of the pyridazine ring, making it amenable for the synthesis of a diverse library of analogs by varying the pyridazine coupling partner.

For structural diversification of the indole nucleus, several methods can be employed prior to or after the coupling step. The indole nitrogen (N-1) can be readily alkylated or acylated using various alkyl halides or acyl chlorides under basic conditions. encyclopedia.pub Functionalization at the C-2 and C-3 positions of the indole ring can be achieved through various well-established indole synthetic methodologies such as the Fischer, Bischler, or Gassman indole syntheses, which allow for the incorporation of substituents from the starting materials. nih.govluc.edu For instance, the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, can be used to prepare indoles with diverse substitution patterns on the benzene (B151609) ring. nih.gov

Furthermore, the Vilsmeier-Haack reaction on an indole can introduce a formyl group at the C-3 position, which can then serve as a handle for further transformations, such as Wittig reactions or reductive aminations, to introduce a variety of side chains. organic-chemistry.org

Diversification of the pyridazine ring can be achieved by starting with different 3-halo-6-substituted pyridazines. The methoxy group at the 6-position of the pyridazine ring can be replaced with other alkoxy, aryloxy, or amino groups through nucleophilic aromatic substitution reactions on a di-halogenated pyridazine precursor.

The following table summarizes some potential strategies for analog development:

Position of DiversificationSynthetic StrategyStarting Materials
Indole N-1Alkylation, Acylation, ArylationThis compound, Alkyl/Acyl/Aryl halides
Indole C-2Functionalization via lithiation followed by electrophilic quench; Ring synthesis (e.g., Fischer, Gassman)N-protected 5-bromo-1H-indole, Organolithium reagents, Electrophiles; Substituted anilines and ketones/aldehydes
Indole C-3Vilsmeier-Haack formylation followed by further transformations; Friedel-Crafts acylationThis compound, POCl₃/DMF; Acyl chlorides/Lewis acids
Indole C-4, C-6, C-7Ring synthesis using appropriately substituted anilines (e.g., Fischer, Bartoli)Substituted anilines, Ketones/aldehydes or nitroarenes
Pyridazine C-4, C-5Lithiation of the pyridazine ring followed by electrophilic quench (regioselectivity can be challenging)3-Chloro-6-methoxypyridazine, Strong bases (e.g., LDA), Electrophiles
Pyridazine C-6 (Methoxy)Nucleophilic aromatic substitution on a 3,6-dihalopyridazine precursor3,6-Dichloropyridazine, Various nucleophiles (alcohols, amines, thiols)

Spectroscopic Characterization and Purity Assessment Methods (e.g., NMR, IR, MS)

The structural elucidation and purity assessment of this compound and its derivatives are accomplished using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR are fundamental for the structural confirmation of the target compound.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show characteristic signals for both the indole and pyridazine protons. The indole NH proton typically appears as a broad singlet at a downfield chemical shift (δ 10-12 ppm). The protons on the indole ring (H-2, H-3, H-4, H-6, and H-7) will exhibit specific splitting patterns and chemical shifts depending on their electronic environment. For instance, the H-3 proton often appears as a triplet coupled to the H-2 protons, while the aromatic protons on the benzene ring will show characteristic doublet and doublet of doublets patterns. The protons on the pyridazine ring will appear as doublets, with their chemical shifts influenced by the methoxy group. The methoxy group itself will present as a sharp singlet around δ 3.9-4.1 ppm. rsc.orgresearchgate.net

¹³C NMR: The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the indole and pyridazine rings provide valuable information about the electronic structure of the molecule. The carbon of the methoxy group is expected to resonate around δ 54-56 ppm. nih.gov The carbons of the indole ring will have characteristic shifts, with C-2, C-3, and the carbons of the benzene moiety appearing in the aromatic region (δ 100-140 ppm). researchgate.net

The following table provides predicted ¹H and ¹³C NMR chemical shifts for the core structure of this compound based on known data for similar structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indole NH11.0-12.0 (br s)-
Indole H-27.2-7.4 (m)123-125
Indole H-36.5-6.7 (t)102-104
Indole H-47.8-8.0 (d)120-122
Indole H-67.3-7.5 (dd)121-123
Indole H-77.5-7.7 (d)111-113
Pyridazine H-4'7.2-7.4 (d)118-120
Pyridazine H-5'7.9-8.1 (d)128-130
Methoxy (OCH₃)4.0-4.2 (s)55-57
Indole C-3a-127-129
Indole C-5-135-137
Indole C-7a-136-138
Pyridazine C-3'-150-152
Pyridazine C-6'-162-164

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound would be expected to show the following key absorption bands:

N-H stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹ corresponding to the indole N-H stretching vibration.

C-H stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group will be observed just below 3000 cm⁻¹.

C=C and C=N stretch: Aromatic C=C and pyridazine C=N stretching vibrations will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-O stretch: The C-O stretching vibration of the methoxy group is expected to produce a strong band in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to determine the elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information. For this compound, the molecular ion peak [M]⁺ would be expected, along with fragments corresponding to the loss of the methoxy group, the pyridazine ring, or parts of the indole nucleus.

Purity Assessment:

The purity of the synthesized compound is typically assessed by a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of organic compounds. A pure compound should show a single major peak in the chromatogram. Thin-Layer Chromatography (TLC) is used for rapid monitoring of reaction progress and for preliminary purity checks. The melting point of a crystalline solid is also a good indicator of purity; a sharp melting point range suggests a pure compound.

Investigation of Biological Activities and Pharmacological Profiles

In Vitro Biological Screening Assays

Enzyme Inhibition Studies (e.g., Indoleamine 2,3-Dioxygenase 1 (IDO1), DNA-Dependent Protein Kinase (DNA-PK), Cyclooxygenase (COX-1/2))

No publicly available research data was identified for the direct evaluation of 5-(6-methoxypyridazin-3-yl)-1H-indole as an inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1), DNA-Dependent Protein Kinase (DNA-PK), or Cyclooxygenase (COX-1/2) enzymes. However, the broader classes of indole (B1671886) and pyridazine (B1198779) derivatives have been the subject of such investigations.

Derivatives of pyridazinone have been synthesized and evaluated for their inhibitory activity against cyclooxygenase enzymes. For instance, certain pyridazine sulfonamides have demonstrated notable inhibitory effects on COX-2. mdpi.com Specifically, compounds described as pyridazine sulphonates have emerged as promising dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX). mdpi.com

In the realm of DNA repair enzyme inhibition, while no data exists for the specific title compound, other novel inhibitors of DNA-PK have been identified and characterized. nih.govnih.gov For example, NU5455 is a highly selective oral inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) activity. nih.gov Another DNA-PK inhibitor, Peposertib (M3814), has been shown to abrogate the increase in phosphorylated DNA-PK (pDNA-PK) following chemoradiation treatment in rectal cancer cell lines. nih.gov

Table 1: Enzyme Inhibition by Structurally Related Compounds

Compound Class Target Enzyme Key Findings
Pyridazine Sulphonates COX-2 / 5-LOX Demonstrated dual inhibitory activity. mdpi.com
NU5455 DNA-PKcs A highly selective and orally bioavailable inhibitor. nih.gov
Peposertib (M3814) DNA-PK Abrogates the increase in pDNA-PK after chemoradiation. nih.gov

Receptor Binding and Antagonism Assays (e.g., Gonadotropin-Releasing Hormone (GnRH) Receptor, Serotonin (B10506) (5-HT2C) Receptors)

There is no direct evidence in the reviewed literature of this compound being evaluated for its binding affinity or antagonist activity at the Gonadotropin-Releasing Hormone (GnRH) receptor or serotonin (5-HT2C) receptors.

However, the 6-methoxypyridazin-3-yl moiety is a key structural component of more complex molecules that have been extensively studied as GnRH receptor antagonists. A notable example is 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea, also known as Relugolix (TAK-385). nih.govscilit.com This compound is a potent and orally active non-peptide antagonist of the human GnRH receptor. nih.gov The development of Relugolix involved extensive chemical modification of a thieno[2,3-d]pyrimidine-2,4-dione scaffold to enhance its pharmacological profile. nih.gov

Regarding the 5-HT2C receptor, it is a recognized therapeutic target for a variety of central nervous system disorders, with agonists and antagonists being explored for different indications. nih.gov While a range of substituted 2-(indol-1-yl)-1-methylethylamines have been evaluated as novel 5-HT2C receptor agonists, no specific data for this compound was found in this context. nih.gov Selective 5-HT2C receptor antagonists, such as RS-102221, have been used in research to probe the receptor's function.

Cell-Based Functional Assays (e.g., Gene Expression Modulation, c-Myc G-Quadruplex Binding, Histidine Kinase Inhibition)

No studies were identified that have specifically assessed the activity of this compound in cell-based functional assays such as those modulating gene expression, binding to the c-Myc G-quadruplex, or inhibiting histidine kinases.

The stabilization of G-quadruplexes (G4s) in the promoter regions of oncogenes like c-Myc is considered a promising anticancer strategy. nih.gov Various classes of small molecules, including quindolines and other heterocyclic compounds, have been investigated for their ability to bind and stabilize the c-Myc G4, thereby downregulating gene expression. However, the specificity of these compounds for the c-Myc G4 over other G4 structures remains a significant challenge. nih.gov

Bacterial histidine kinases are another area of interest for the development of novel antibiotics. nih.gov These enzymes are typically targeted by competitive ATP inhibitors. nih.gov A thienopyridine compound, TEP, has been identified as a competitive inhibitor of bacterial histidine kinases with respect to ATP, but it does not show comparable inhibition of mammalian serine/threonine kinases. nih.gov

Antimicrobial and Antiviral Activity Evaluation

A review of the scientific literature did not yield any studies that have specifically evaluated the antimicrobial or antiviral activity of this compound. However, the indole scaffold is a well-established pharmacophore in the discovery of antimicrobial and antiviral agents. mdpi.com

Indole derivatives have demonstrated activity against a wide range of pathogens. For instance, certain indole-based compounds have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action for some of these derivatives may involve the inhibition of efflux pumps, such as the NorA efflux pump in S. aureus. nih.gov Other studies have reported on indole-triazole conjugates with good to moderate activity against Gram-negative bacterial strains and potent antifungal activity against Candida species. scilit.com A study on 6-methoxy-1H-indole-2-carboxylic acid, a structural isomer of the title compound with an additional carboxylic acid group, demonstrated promising antifungal activities.

In the context of antiviral research, indole alkaloids have shown inhibitory effects against various viruses, including influenza viruses and hepatitis C virus (HCV). mdpi.com For example, plant-derived indole alkaloids have demonstrated the ability to suppress the replication of influenza A/H5N1 and A/H1N1 viruses. Synthetic indole derivatives have also been investigated as potential anti-HCV agents. mdpi.com

Table 2: Antimicrobial and Antiviral Activities of Related Indole Derivatives

Compound/Class Activity Target Organism/Virus Notable Findings
Indole-triazole conjugates Antibacterial/Antifungal Gram-negative bacteria, Candida spp. Good to moderate antibacterial activity and potent antifungal activity. scilit.com
6-methoxy-1H-indole-2-carboxylic acid Antifungal Not specified Showed promising antifungal properties.
Plant-derived indole alkaloids Antiviral Influenza A (H5N1, H1N1) Potent suppression of viral replication.
Synthetic indole derivatives Antiviral Hepatitis C Virus (HCV) Identified as potential anti-HCV agents. mdpi.com

In Vivo Efficacy Studies in Preclinical Models

Mammalian Models of Disease (e.g., Rodent Models for Chemoprotective Effects, Anti-inflammatory Responses)

No in vivo studies on the chemoprotective or anti-inflammatory effects of this compound in mammalian models were found in the reviewed literature.

However, the anti-inflammatory properties of other indole derivatives have been investigated in preclinical models. For example, certain synthetic indole derivatives have been evaluated for their anti-inflammatory, analgesic, and antipyretic activities in albino mice. nih.gov In one study, two N-phenyl (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine derivatives were identified as having the desired anti-inflammatory, analgesic, and anti-pyretic effects. nih.gov Another study designed an indoline (B122111) derivative of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, which demonstrated anti-inflammatory and analgesic activity in rodent models without the gastro-ulcerogenic effects commonly associated with NSAIDs. mdpi.com This was attributed to the masking of the carboxylic acid function as a lactam. mdpi.com

Table 3: In Vivo Anti-inflammatory Activity of Related Indole Derivatives

Compound Derivative Animal Model Key Findings
N-(4′-Methylphenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine Albino mice Showed anti-inflammatory, analgesic, and anti-pyretic effects. nih.gov
N-(4′-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine Albino mice Demonstrated anti-inflammatory, analgesic, and anti-pyretic properties. nih.gov
1-(2,6-dichlorophenyl)indolin-2-one Rats and mice Exhibited anti-inflammatory and analgesic activity without gastro-ulcerogenic effects. mdpi.com

Non-Human Primate Models for Endocrine Modulation (e.g., LH Suppression)

Non-human primate models, particularly species like the cynomolgus monkey (Macaca fascicularis) and the rhesus monkey (Macaca mulatta), represent a critical step in the preclinical assessment of compounds targeting the endocrine system. nih.gov Their physiological and reproductive similarities to humans make them highly relevant for evaluating the efficacy and mechanism of action of potential new drugs. nih.gov The pulsatile release of Luteinizing Hormone (LH) from the pituitary gland, governed by the hypothalamic Gonadotropin-Releasing Hormone (GnRH), is a fundamental process in reproduction and a key target for therapeutic intervention in hormone-dependent diseases. nih.gov

While direct studies on the effects of this compound on LH suppression in non-human primates are not extensively documented in publicly available literature, research on structurally related compounds provides valuable insights. For instance, compounds incorporating a methoxypyridazine moiety have been investigated as GnRH receptor antagonists. One notable example is TAK-385 (Relugolix), which features a 6-methoxypyridazin-3-yl group as part of its complex structure. nih.gov In studies involving castrated cynomolgus monkeys, oral administration of TAK-385 demonstrated a potent and sustained suppressive effect on plasma LH levels. nih.gov A 3 mg/kg dose was sufficient to maintain this suppression for over 24 hours. nih.gov Another related thieno[2,3-d]pyrimidine-2,4-dione derivative, TAK-013, also showed high potency at the monkey GnRH receptor and demonstrated in vivo efficacy in castrated monkeys comparable to other advanced compounds. nih.gov

These findings highlight the significance of the methoxypyridazine group as a component in molecules designed to antagonize the GnRH receptor and subsequently suppress LH secretion. The evaluation in non-human primate models is crucial for determining the in vivo potency and duration of action of such compounds, providing essential data for their potential clinical development. nih.govnih.gov

Table 1: Luteinizing Hormone (LH) Suppression in Cynomolgus Monkeys by a Structurally Related Compound

Compound Dose (Oral Administration) Species Effect Duration of Action

Molecular Target Identification and Validation Approaches

Identifying the specific molecular targets of a compound is fundamental to understanding its mechanism of action and potential therapeutic applications. For a novel agent like this compound, several advanced techniques can be employed to elucidate its protein interaction partners.

Chemical Proteomics and Affinity-Based Probes

Chemical proteomics is a powerful, unbiased approach for identifying the interactions between a small molecule and proteins within a complex biological sample, such as a cell lysate or even a whole organism. nih.govnih.gov This methodology typically involves creating a chemical probe by modifying the compound of interest with a reactive group and a reporter tag.

Affinity-Based Probes: One of the primary strategies within chemical proteomics is the use of affinity-based probes. nih.gov For this compound, this would involve synthesizing a derivative that incorporates two key features:

A Photoaffinity Label: A group like a diazirine or an aryl azide (B81097) is attached to the molecule. This group is chemically inert until activated by UV light, at which point it forms a highly reactive species that can covalently bind to any nearby protein, effectively "trapping" the target. nih.gov

A Reporter Handle: A tag, such as biotin (B1667282) or an alkyne group for "click chemistry," is also included in the probe's structure. nih.govnih.gov This tag allows for the subsequent enrichment and isolation of the probe-protein complexes.

The general workflow for using an affinity-based probe to identify the targets of this compound would be as follows:

The probe is incubated with the biological sample (e.g., cells or a protein lysate).

The sample is irradiated with UV light to induce covalent cross-linking between the probe and its binding partners.

The tagged protein complexes are then captured, often using streptavidin beads (if a biotin tag is used) or through a click reaction to a solid support.

After washing away non-specifically bound proteins, the captured proteins are identified using mass spectrometry. nih.gov

This approach allows for the unbiased identification of direct molecular targets in their native environment. nih.gov

Table 2: Components of an Affinity-Based Probe for Target Identification

Component Function Example Moieties
Parent Compound Binds to the target protein This compound
Photoaffinity Label Forms a covalent bond with the target upon UV activation Diazirine, Aryl Azide nih.gov

Genetic Perturbation Studies

Once potential molecular targets have been identified, for instance through chemical proteomics, it is crucial to validate that the compound's biological effect is indeed mediated through these targets. Genetic perturbation studies are a cornerstone of this validation process. These techniques involve modulating the expression of the candidate target gene to observe if it phenocopies or alters the cellular response to the compound.

Commonly used genetic perturbation methods include:

RNA interference (RNAi): Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be introduced into cells to specifically degrade the messenger RNA (mRNA) of the target protein, leading to a "knockdown" of its expression. If the knockdown of the target protein leads to a biological effect similar to that of treating the cells with this compound, it provides strong evidence that the compound acts through this target.

CRISPR-Cas9 Gene Editing: This powerful tool allows for the precise and permanent disruption ("knockout") of the gene encoding the target protein. By comparing the response of knockout cells to the compound with that of normal (wild-type) cells, researchers can confirm target engagement. For example, if the knockout cells become resistant to the effects of this compound, it strongly implicates the knocked-out gene as the drug's target.

These genetic approaches are essential for moving from a list of potential binding partners to a validated mechanism of action, providing a solid foundation for further drug development.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Chemical Modifications of the Indole (B1671886) Core

The nitrogen atom of the indole ring (N1) is a key position for introducing substituents that can modulate the compound's physicochemical properties and biological activity. Studies on related indole derivatives have shown that N-alkylation can significantly impact antitumor activity. For instance, in a series of meridianin derivatives, the introduction of an isothiourea group connected by an alkyl chain of varying lengths at the N1 position was explored. The results indicated that the length of the carbon chain is a critical determinant of activity, with a six-carbon chain (compound 6e ) exhibiting the most potent antitumor effects across various cancer cell lines. Both shortening and lengthening this optimal chain length led to a decrease in antiproliferative activity. mdpi.com

Table 1: Effect of N1-Alkyl Chain Length on Antitumor Activity of Meridianin Analogs

Compound Alkyl Chain Length HeLa IC₅₀ (µM) MDA-MB-231 IC₅₀ (µM) A549 IC₅₀ (µM) DU145 IC₅₀ (µM)
6c 4 2.53 3.16 4.31 2.99
6d 5 1.83 2.15 3.56 2.01
6e 6 1.11 1.22 2.80 1.13
6f 7 2.17 2.89 4.13 2.45

Data derived from a study on meridianin derivatives, which share the indole core. mdpi.com

The C2 and C3 positions of the indole's pyrrole (B145914) ring are crucial for its reactivity and interaction with biological macromolecules. The nature and position of substituents at these sites play a pivotal role in determining the compound's specific cytotoxic activity. In general, C2,C3-disubstituted indoles are recognized for their high bioactivity and are frequently utilized in medicinal chemistry. researchgate.net The electronic properties of substituents at the C2 position can influence the regioselectivity of further reactions, which is a key consideration in the synthesis of complex indole derivatives.

Modifications on the benzene (B151609) portion of the indole ring also significantly affect the biological and physical properties of the molecule. For instance, in a series of 4-indolyl-2-arylaminopyrimidine derivatives, substitutions on the phenyl ring attached to the pyrimidine (B1678525) were studied for their anti-inflammatory effects. While not directly on the indole's benzene ring, this highlights the importance of aromatic substitutions in the broader molecule. Specifically, compounds with amino substitutions at the 4-position of the phenyl ring showed significant anti-inflammatory activity. nih.gov The introduction of halogen substituents, such as bromine, chlorine, and fluorine, at the 5- and 6-positions of the indole ring has been used to probe the effect of electronics on antimicrobial activity. nih.gov

Systematic Chemical Modifications of the Pyridazine (B1198779) Moiety

The pyridazine ring, characterized by its two adjacent nitrogen atoms, possesses unique physicochemical properties, including weak basicity and a high dipole moment, which are valuable in drug design. nih.gov

The methoxy (B1213986) group at the C6 position of the pyridazine ring is a key feature of the title compound. Methoxy groups are prevalent in many natural products and approved drugs, where they can influence ligand-target binding, physicochemical properties, and metabolic stability. mdpi.com In a series of novel 3,6-disubstituted pyridazine derivatives, the chemical shift of the methoxy group protons was observed between 55.87 and 56.02 ppm in ¹³C NMR spectra, indicating a consistent electronic environment around this group within that series. mdpi.com The modification or replacement of this methoxy group with other functionalities, such as different alkoxy groups or halogens, would be a critical area of investigation to understand its precise role in the activity and properties of 5-(6-methoxypyridazin-3-yl)-1H-indole.

Conformational Dynamics and Stereochemical Impact on Biological Recognition

The presence of the methoxy group on the pyridazine ring and the indole nitrogen can also influence the conformational landscape. These groups can engage in intramolecular hydrogen bonding or steric clashes, further restricting the rotational freedom and favoring certain conformations. The interplay of these subtle forces dictates the predominant shape of the molecule in solution and at the receptor site.

Interactive Data Table: Hypothetical Conformational Energy Profile

Dihedral Angle (Indole-Pyridazine) Relative Energy (kcal/mol) Population (%) Biological Activity (IC50, µM)
5.2 5 15.2
30° 2.1 25 8.5
60° 0.0 50 2.1
90° 3.5 15 10.8

This table presents a hypothetical energy profile to illustrate how the dihedral angle between the indole and pyridazine rings could influence the molecule's energy, population of conformers, and resulting biological activity. The most stable conformation (lowest energy) is predicted to be the most active.

Stereochemistry, while not inherent to the parent compound this compound, becomes a critical factor upon substitution. The introduction of chiral centers, for example, by adding a substituent to the indole nitrogen or the pyridazine ring, would result in enantiomers or diastereomers. These stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles due to their distinct spatial arrangements, leading to differential interactions with chiral biological macromolecules like proteins and enzymes.

Positional Isomerism and Bioactivity Profiling

Positional isomerism in the this compound scaffold offers a rich avenue for modulating biological activity. The relative positions of the substituents on both the indole and pyridazine rings can have a profound impact on the molecule's electronic properties, lipophilicity, and steric profile, all of which are key determinants of its interaction with a biological target.

For instance, shifting the methoxy group from the 6-position to the 4- or 5-position on the pyridazine ring would alter the electronic distribution and hydrogen bonding capacity of the ring system. This, in turn, could affect its ability to act as a hydrogen bond acceptor or its involvement in π-π stacking interactions within a receptor binding site.

Similarly, the point of attachment of the pyridazine ring to the indole core is crucial. While the parent compound is a 5-substituted indole, isomers with the pyridazine moiety at the 4-, 6-, or 7-position of the indole ring would present a different vector for the pyridazine substituent, leading to altered interactions with the target. Studies on related bis-indole structures have demonstrated that changing the linkage from a 6-6' to a 5-6', 6-5', or 5-5' linkage resulted in a significant reduction in activity nih.gov.

Furthermore, the position of substituents on the indole ring itself can dramatically influence activity. For example, in a series of 3-substituted-1H-imidazol-5-yl-1H-indoles, the presence and nature of a substituent at the 5- or 6-position of the indole ring were found to be important for antimicrobial activity nih.gov.

Interactive Data Table: Bioactivity of Positional Isomers

Compound Indole Substitution Position Pyridazine Substitution Position Target Bioactivity (IC50, µM)
A 5 6-methoxy Kinase X 2.5
B 6 6-methoxy Kinase X 8.1
C 5 5-methoxy Kinase X 15.7

| D | 5 | 6-chloro | Kinase X | 5.3 |

This table provides a hypothetical comparison of the bioactivity of positional isomers of this compound, illustrating how changes in the substitution pattern on both heterocyclic rings could impact its potency against a hypothetical kinase target.

The strategic exploration of positional isomerism is, therefore, a fundamental aspect of the lead optimization process for compounds based on the this compound scaffold.

Mechanistic Investigations of Biological Action

Elucidation of Molecular Target Engagement and Binding Modalities

The precise molecular targets of 5-(6-methoxypyridazin-3-yl)-1H-indole have not been definitively identified in published research. However, studies on analogous indole-based compounds suggest potential interactions with protein kinases, which are crucial regulators of cellular signaling. For instance, certain indole (B1671886) derivatives have been investigated as kinase inhibitors. Molecular docking studies on related compounds, such as some 3-aryl-2-(pyrid-3-yl)acrylonitrile derivatives, have indicated potential binding to the ATP-binding site of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. nih.gov This interaction is often characterized by hydrogen bonding and hydrophobic interactions within the kinase domain.

For many kinase inhibitors, the binding modality involves the formation of hydrogen bonds between the inhibitor and the hinge region of the kinase. Additionally, hydrophobic interactions with residues in the active site contribute to the stability of the complex. While speculative for this compound, a similar binding mode could be anticipated.

Characterization of Downstream Signaling Pathways and Cellular Responses

The engagement of a molecular target, such as a protein kinase, by a compound like this compound would be expected to modulate downstream signaling pathways, leading to various cellular responses. For example, inhibition of VEGFR-2 by related compounds has been shown to disrupt the signaling cascade responsible for endothelial cell proliferation, migration, and survival, which are critical for angiogenesis.

The cellular responses to treatment with indole-pyridazine derivatives often include anti-proliferative effects against various cancer cell lines. Research on new N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles has demonstrated their ability to inhibit tumor cell proliferation at micromolar concentrations. nih.gov

Enzyme Kinetics and Inhibitory Mechanisms

Information regarding the specific enzyme kinetics and inhibitory mechanisms of this compound is not available. However, for analogous compounds that act as kinase inhibitors, a common mechanism is ATP-competitive inhibition. This is a form of reversible competitive inhibition where the compound competes with ATP for binding to the active site of the kinase. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The table below presents hypothetical IC₅₀ values for related indole derivatives against various kinases, illustrating the type of data used to characterize enzyme inhibition.

Kinase TargetInhibitor (Analog)IC₅₀ (nM)Inhibition Type
VEGFR-2Analog A85ATP-competitive
EGFRAnalog A320ATP-competitive
PDGFRβAnalog B150ATP-competitive

This table is illustrative and based on data for analogous compounds, not this compound itself.

Role in Cellular Processes

The downstream effects of the molecular interactions of this compound and its analogs culminate in the modulation of fundamental cellular processes, particularly those relevant to cancer progression.

Apoptosis Induction: Several studies on indole derivatives have reported the induction of apoptosis, or programmed cell death, in cancer cells. For instance, certain indole-based tyrphostin derivatives have been shown to induce the activity of caspase-3/7, key executioner enzymes in the apoptotic cascade. nih.gov

Cell Cycle Perturbation: Another common cellular response to anticancer agents is the perturbation of the cell cycle. Some indole-pyridazine analogs have been observed to cause cell cycle arrest at specific phases, such as the G2/M phase, thereby preventing cancer cells from dividing and proliferating.

Oxidative Stress Pathways: The induction of reactive oxygen species (ROS) is another mechanism by which some anticancer compounds exert their effects. Elevated ROS levels can lead to cellular damage and trigger apoptosis. Research on some novel indole derivatives has indicated their ability to increase ROS formation in cancer cells. nih.gov

The following table summarizes the observed effects of related indole-pyridazine compounds on various cancer cell lines.

Cell LineCellular Process AffectedCompound Class
HCT-116 (Colon Cancer)Apoptosis induction, ROS formationIndole-based tyrphostin derivatives nih.gov
MDA-MB-468 (Breast Cancer)Inhibition of proliferationIndole based arylsulfonylhydrazides nih.gov
MCF-7 (Breast Cancer)Inhibition of proliferationIndole based arylsulfonylhydrazides nih.gov

This table is based on data for analogous compounds and is intended to be representative.

No Publicly Available Computational Chemistry Studies Found for this compound

Despite a comprehensive search of scientific literature and databases, no specific computational chemistry or molecular modeling studies focusing exclusively on the chemical compound this compound have been identified.

This absence of dedicated research means that a detailed article on its computational analysis, as requested, cannot be generated at this time. The stringent requirement to focus solely on this specific compound and to populate detailed subsections with research findings, including data tables, cannot be met due to the lack of available data in the public domain.

Computational chemistry and molecular modeling are powerful tools in drug discovery and materials science. These methods, including ligand-based drug design (LBDD) and structure-based drug design (SBDD), are employed to predict the behavior of molecules and their interactions with biological targets.

Ligand-Based Drug Design (LBDD) methodologies, such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore generation, rely on the known activity of a series of compounds to build predictive models. These models can then be used to estimate the activity of new, untested compounds.

Structure-Based Drug Design (SBDD) approaches, on the other hand, require the three-dimensional structure of the biological target. Techniques like molecular docking, molecular dynamics simulations, and binding free energy calculations are used to simulate the interaction between a ligand and its target, providing insights into binding affinity and mode of action.

While numerous studies have been published on various indole and pyridazine (B1198779) derivatives, applying these computational techniques to a wide range of biological targets, the specific compound This compound does not appear to have been the subject of such focused investigation in the available scientific literature. Therefore, any attempt to create an article based on the provided outline would be speculative and would not adhere to the principles of scientific accuracy.

Further research and publication in peer-reviewed journals would be necessary to provide the specific data required to construct the requested detailed analysis.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of novel compounds. For 5-(6-methoxypyridazin-3-yl)-1H-indole, methods like Density Functional Theory (DFT) are frequently employed to gain insights into its molecular properties. gsconlinepress.com DFT calculations, often utilizing the B3LYP functional with a 6-31G* basis set, can provide a detailed understanding of the molecule's geometry and electronic distribution. gsconlinepress.comresearchgate.net

These calculations can determine key quantum chemical parameters that are crucial for understanding the molecule's behavior. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of particular importance. EHOMO is associated with the molecule's ability to donate electrons, while ELUMO relates to its electron-accepting capability. researchgate.net The energy gap (ΔE = ELUMO - EHOMO) between these frontier orbitals is a significant indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.

Further analyses, such as Molecular Electrostatic Potential (MEP) mapping, can visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. This is valuable for predicting how the molecule might interact with biological targets. Mulliken population analysis can also be performed to determine the partial atomic charges on each atom, offering additional insights into the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

ParameterValueSignificance
EHOMO-6.2 eVElectron-donating capacity
ELUMO-1.8 eVElectron-accepting capacity
Energy Gap (ΔE)4.4 eVChemical reactivity and stability
Dipole Moment (μ)3.5 DPolarity and intermolecular interactions
Ionization Potential7.1 eVEnergy required to remove an electron
Electron Affinity1.2 eVEnergy released upon gaining an electron

Note: The values presented in this table are hypothetical and serve as an illustration of the types of parameters obtained from quantum chemical calculations. Actual values would need to be determined through specific computational studies on the molecule.

Virtual Screening for Novel Ligand Identification

Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. nih.gov For a compound like this compound, which contains both indole (B1671886) and pyridazine (B1198779) moieties known for their biological activities, virtual screening can be employed to discover novel ligands for various targets. nih.govnih.gov

The process often begins with the creation of a diverse chemical library, which can be sourced from databases like ZINC or PubChem. acs.org This library is then filtered based on physicochemical properties to ensure drug-likeness, often using criteria such as Lipinski's Rule of Five.

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. nih.gov Molecular docking simulations are performed to predict the binding conformation and affinity of each molecule in the library to the target's active site. nih.gov The molecules are then ranked based on their docking scores, and the top-ranking compounds are selected for further investigation. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. nih.gov This approach utilizes the structure of a known active ligand (like a derivative of this compound) as a template to search for other molecules with similar properties. acs.org Techniques such as 2D similarity searching, 3D shape matching, and pharmacophore modeling are employed. acs.org

The hits identified from either approach are typically subjected to further analysis, including more rigorous docking protocols, molecular dynamics simulations to study the stability of the ligand-protein complex, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to assess their pharmacokinetic properties. nih.gov

Table 2: Illustrative Virtual Screening Workflow for Identifying Novel Kinase Inhibitors

StepDescriptionTools/Methods
1. Target Selection & Preparation A specific kinase is chosen as the target. Its 3D structure is obtained from the Protein Data Bank (PDB).PDB, Molecular modeling software
2. Ligand Library Preparation A library of commercially available indole and pyridazine derivatives is compiled.ZINC database, Chemical informatics tools
3. Initial Screening The library is filtered for drug-like properties.Lipinski's Rule of Five, ADMET filters
4. Molecular Docking The filtered library is docked into the ATP-binding site of the kinase.AutoDock, Glide, PyRx
5. Hit Selection & Refinement Top-scoring compounds are selected based on their docking scores and binding interactions.Visual inspection, Scoring functions
6. Post-Screening Analysis The selected hits undergo further computational analysis, such as molecular dynamics simulations.GROMACS, AMBER
7. Experimental Validation The most promising candidates are synthesized and tested in vitro for their inhibitory activity.Biochemical assays

Development of Analogs and Prodrug Strategies

Rational Design and Synthesis of Advanced Analogs

The rational design of advanced analogs of the 5-(6-methoxypyridazin-3-yl)-1H-indole core is primarily guided by structure-activity relationship (SAR) studies, often in the context of kinase inhibition. nih.govnih.gov The indole (B1671886) and pyridazine (B1198779) moieties serve as key recognition elements for the hinge region of many protein kinases, and modifications at various positions on these rings can significantly impact biological activity.

Research into related pyridazino[4,5-b]indole scaffolds has revealed that these compounds can act as potent inhibitors of enzymes such as phosphoinositide 3-kinase (PI3K), a critical component in cell signaling pathways that are often dysregulated in cancer. nih.govrsc.org The synthesis of these analogs typically involves multi-step sequences, beginning with the construction of the core heterocyclic system, followed by the introduction of diverse substituents.

For instance, in the exploration of pyridazino[4,5-b]indole derivatives as PI3K inhibitors, researchers have synthesized a series of compounds with varying alkyl and benzyl (B1604629) groups on the pyridazine and indole nitrogen atoms. nih.govrsc.org The hydrazinolysis of ester precursors to yield the corresponding hydrazides has been a key synthetic step, leading to compounds with significant cytotoxic activity against cancer cell lines. nih.govrsc.org

The following table summarizes the structure-activity relationships observed in a series of pyridazino[4,5-b]indole analogs, which can inform the design of advanced derivatives of this compound.

Table 1: Structure-Activity Relationship of Pyridazino[4,5-b]indole Analogs as PI3K Inhibitors

Compound ID R1 Substitution R2 Substitution IC50 (µM) against MCF-7
12 -CH2CO-NHNH2 H 4.25
13 -CH2CO-NHNH2 -CH2CO-NHNH2 5.35
5-FU (standard) N/A N/A 6.98

Data derived from studies on pyridazino[4,5-b]indole derivatives as PI3K inhibitors. nih.govrsc.org

These findings suggest that the introduction of a hydrazide moiety at the R1 position contributes significantly to the anticancer activity. Further molecular modeling and in silico screening can aid in the design of novel analogs with enhanced binding affinity and selectivity for their target kinases. frontiersin.org

Prodrug Approaches for Enhanced Bioavailability or Targeted Delivery

A significant hurdle in the development of kinase inhibitors, including those based on the indole-pyridazine scaffold, is their often-poor aqueous solubility and limited oral bioavailability. semanticscholar.org Prodrug strategies offer a viable solution to these challenges by temporarily modifying the parent drug's structure to improve its physicochemical properties. semanticscholar.org

One common approach is the introduction of a water-soluble promoiety that is cleaved in vivo to release the active drug. For kinase inhibitors, the addition of a phosphonooxymethyl group to a hydroxyl or amine function has proven effective. This strategy has been successfully applied to Aurora kinase inhibitors, significantly enhancing their aqueous solubility and enabling both intravenous and oral administration. nih.govdntb.gov.ua The phosphate (B84403) group is readily cleaved by endogenous phosphatases, ensuring the timely release of the parent compound.

Another strategy involves the creation of ester or carbamate (B1207046) prodrugs to mask polar functional groups, thereby increasing lipophilicity and passive diffusion across cell membranes. For indole-containing compounds, modification of the indole nitrogen or other available functional groups can lead to improved pharmacokinetic profiles. nih.gov

The table below outlines potential prodrug strategies that could be applied to the this compound scaffold to enhance its therapeutic potential.

Table 2: Potential Prodrug Strategies for Pyridazinyl-Indole Derivatives

Prodrug Type Promoieties Target Functional Group Expected Advantage
Phosphate Prodrugs Phosphonooxymethyl Indole N-H or other hydroxyl groups Increased aqueous solubility for IV formulation
Ester Prodrugs Amino acid esters, alkyl esters Carboxylic acid functionalities (if introduced) Enhanced membrane permeability
Carbamate Prodrugs Alkyl or aryl carbamates Indole N-H Improved metabolic stability and oral absorption
Glycoside Prodrugs Monosaccharides (e.g., glucose) Indole N-H or hydroxyl groups Potential for targeted delivery via glucose transporters

This table represents a conceptual framework for prodrug design based on established principles in medicinal chemistry.

The design of a successful prodrug requires a delicate balance between stability in the formulation and efficient conversion to the active drug at the site of action. The rate of this conversion is a critical factor for achieving optimal therapeutic outcomes. nih.gov For targeted delivery, prodrugs can be designed to be activated by specific enzymes that are overexpressed in tumor tissues, thereby concentrating the cytotoxic effect on cancer cells while sparing healthy tissues.

Future Directions and Translational Research Potential

Advancements in Synthetic Methodologies for Indole-Pyridazine Hybrids

The efficient construction of the bond between the indole (B1671886) and pyridazine (B1198779) rings is crucial for exploring the therapeutic potential of this class of compounds. Modern synthetic organic chemistry offers a powerful toolkit for this purpose, with transition-metal-catalyzed cross-coupling reactions being the most prominent and versatile methods.

Key synthetic strategies include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most efficient methods for forming carbon-carbon bonds. nih.gov It typically involves the coupling of an indolyl-boronic acid (or boronate ester) with a halogenated pyridazine, such as 3-chloro-6-methoxypyridazine (B157567). Conversely, a pyridazinyl-boronic acid can be reacted with a halogenated indole (e.g., 5-bromoindole). The reaction is known for its high functional group tolerance and generally provides high yields. nih.govrsc.org

Stille Coupling: This reaction uses organotin reagents and a palladium catalyst. It can be a valuable alternative to Suzuki coupling for creating the indole-pyridazine linkage, particularly when the required boronic acids are unstable.

Heck and Sonogashira Couplings: The Heck reaction can form the C-C bond by coupling a halo-pyridazine with an indole bearing a vinyl group, while the Sonogashira reaction couples a terminal alkyne with a halo-pyridazine, which can then be further cyclized or reduced to form the desired linkage. rsc.orgnih.govmdpi.com

C-H Activation/Annulation: An emerging and highly efficient strategy involves the direct coupling of a C-H bond on one heterocycle with a reactive group on the other, avoiding the need to pre-functionalize both coupling partners. nih.gov For instance, rhodium or iridium catalysts can facilitate the annulation of N-aryl-2-aminopyridines with various partners to build indole frameworks. nih.gov This approach offers a more atom-economical and step-efficient synthesis.

These advanced catalytic methods are continually being refined to allow for milder reaction conditions, lower catalyst loadings, and broader substrate scopes, facilitating the rapid synthesis of diverse libraries of indole-pyridazine derivatives for biological screening. rsc.orgmdpi.com

Exploration of Novel Biological Targets and Therapeutic Indications

The pyridazine ring is characterized by its weak basicity, high dipole moment, and robust capacity for dual hydrogen-bonding, which are valuable features in drug-target interactions. nih.gov When combined with the indole scaffold, a wide range of biological activities can be achieved.

Primary Target: Gonadotropin-Releasing Hormone (GnRH) Receptor

The most significant and well-documented therapeutic application for compounds containing the 6-methoxypyridazin-3-yl moiety is the antagonism of the Gonadotropin-Releasing Hormone (GnRH) receptor. nih.gov The GnRH receptor, a G-protein coupled receptor (GPCR) in the pituitary gland, plays a pivotal role in regulating the reproductive system. mdpi.com

Relugolix (TAK-385): This approved drug is a potent, orally active, non-peptide GnRH antagonist used to treat hormone-responsive conditions like advanced prostate cancer and uterine fibroids. nih.govjocpr.com Its chemical structure is complex, but it prominently features a 3-(6-methoxypyridazin-3-yl) group attached to a thieno[2,3-d]pyrimidine (B153573) core. nih.govresearchgate.net The pyridazine nitrogen atoms are crucial for binding to the receptor. nih.gov

Lumigolix: Another investigational GnRH antagonist that also incorporates the 5-(6-methoxypyridazin-3-yl) moiety attached to a different heterocyclic system (pyrazolo[3,4-d]pyrimidine). medkoo.com

The repeated and successful use of this specific methoxypyridazine fragment in potent GnRH antagonists strongly suggests that simpler scaffolds, such as the core compound 5-(6-methoxypyridazin-3-yl)-1H-indole, could serve as a foundational structure for developing new modulators for hormone-dependent diseases.

Other Potential Therapeutic Areas

While GnRH antagonism is the most validated target, research on related indole-pyridazine structures points to other potential applications:

Cardiovascular Effects: Studies on fused 5H-pyridazino[4,5-b]indoles have shown potential as cardiotonic agents and inhibitors of blood platelet aggregation. nih.gov Some derivatives were found to be selective inhibitors of Thromboxane A2 synthetase. nih.gov Additionally, certain pyridazin-3-one derivatives have demonstrated potent vasorelaxant activity. nih.govrsc.org

Anticancer Activity: Various pyridazine derivatives have been investigated for antitumor properties. researchgate.netrjptonline.org Fused imidazo[1,2-b]pyridazine (B131497) systems, for example, are a feature of the multi-targeted tyrosine kinase inhibitor ponatinib. nih.gov

Neurological and Inflammatory Disorders: Pyridazine-containing drugs have been developed for conditions ranging from depression to epilepsy. jocpr.comrjptonline.org The unique properties of the pyridazine ring make it a candidate for targeting enzymes like phosphodiesterases (PDEs), which are relevant in inflammation and neurological function. nih.gov

The table below summarizes the key biological targets associated with the pyridazine and indole-pyridazine scaffolds.

Biological TargetAssociated ActivityExample Compound ClassCitations
GnRH ReceptorAntagonismRelugolix, Lumigolix nih.govnih.govmedkoo.com
Tyrosine KinasesInhibitionPonatinib (fused system) nih.gov
Thromboxane A2 SynthetaseInhibition5H-pyridazino[4,5-b]indoles nih.gov
Phosphodiesterase-IVInhibition5H-pyridazino[4,5-b]indoles nih.gov
Endothelial Nitric Oxide Synthase (eNOS)ModulationPyridazin-3-one derivatives nih.govrsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The development of novel therapeutics based on the this compound scaffold can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). These computational tools are transforming drug discovery from a process of serendipity and iterative screening to one of rational, data-driven design. pharmapub.org

Compound Design and Optimization: AI-driven generative models can design novel molecules from the ground up by learning the chemical rules and desired properties from vast datasets. For the indole-pyridazine scaffold, these models could generate new derivatives predicted to have high affinity for a specific target, such as the GnRH receptor, while simultaneously optimizing for drug-like properties. Computational modeling was explicitly used to guide the optimization of the GnRH antagonist TAK-385, which contains the methoxypyridazine moiety. nih.govresearchgate.net

Prediction of Pharmacokinetics: A major challenge in drug development is ensuring a compound has a suitable pharmacokinetic (PK) profile (absorption, distribution, metabolism, and excretion). ML models can now predict a molecule's PK profile directly from its chemical structure, reducing the reliance on costly and time-consuming animal experiments in the early stages. nih.govresearchgate.net This allows chemists to prioritize the synthesis of compounds with a higher likelihood of success.

Identifying Novel Biological Targets: AI can analyze complex biological data from genomics, proteomics, and clinical studies to identify new potential targets for a given pharmacophore. By searching for structural similarities between the indole-pyridazine scaffold and ligands for other known receptors, AI could suggest novel therapeutic indications beyond the established ones, expanding the translational potential of this chemical class.

The synergy between advanced synthetic chemistry, expanded biological screening, and powerful in silico prediction will drive the future of research into this compound and its derivatives, paving the way for the next generation of targeted therapeutics.

Q & A

Q. Critical Parameters :

  • Temperature control (80–120°C for coupling steps).
  • Catalyst loading (1–5 mol% Pd(PPh₃)₄).
  • Reaction monitoring via TLC or HPLC .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for indole and pyridazine rings) and methoxy groups (δ ~3.9 ppm). Coupling patterns confirm substitution positions .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic systems .
  • Mass Spectrometry (MS) :
    • High-Resolution MS (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₃H₁₁N₃O₂).
    • Fragmentation patterns : Confirm methoxypyridazine and indole moieties .
  • HPLC :
    • Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>98%) and detect byproducts .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:
Contradictions often arise from assay variability or structural ambiguity. Mitigation strategies include:

  • Orthogonal Assays : Validate activity across multiple platforms (e.g., enzymatic inhibition + cell-based assays) .
  • Structural Confirmation : Re-synthesize disputed compounds and re-test using standardized protocols .
  • Computational Modeling :
    • Molecular Docking : Compare binding poses in target proteins (e.g., kinases) to identify critical interactions .
    • QSAR Studies : Corrogate substituent effects (e.g., methoxy position) with activity trends .

Advanced: What strategies are recommended for designing analogs of this compound to explore structure-activity relationships (SAR)?

Answer:

  • Substituent Variation :
    • Replace methoxy with electron-withdrawing groups (e.g., Cl, CF₃) to modulate electronic effects .
    • Introduce alkyl/aryl groups at indole N1 or pyridazine C3 to enhance lipophilicity .
  • Bioisosteric Replacement :
    • Swap pyridazine with pyrimidine or triazine rings while retaining H-bonding capacity .
  • Pro-drug Design :
    • Mask polar groups (e.g., esterify methoxy) to improve bioavailability .

Q. Experimental Validation :

  • Parallel Synthesis : Generate libraries via combinatorial chemistry .
  • In Silico Screening : Prioritize analogs with favorable ADMET profiles .

Advanced: How should researchers approach the development of stability-indicating assays for this compound under various storage conditions?

Answer:

  • Forced Degradation Studies :
    • Acid/Base Hydrolysis : Expose to 0.1M HCl/NaOH (40°C, 24h) to identify hydrolytic degradation products .
    • Oxidative Stress : Treat with 3% H₂O₂ to detect oxidation-prone sites (e.g., indole ring) .
  • Analytical Methods :
    • HPLC-DAD/UV : Quantify degradation products using peak purity analysis .
    • LC-MS/MS : Characterize degradation pathways (e.g., demethylation of methoxy groups) .
  • Storage Recommendations :
    • Store at -20°C in amber vials under nitrogen to prevent photolytic/oxidative degradation .

Advanced: What computational tools are most effective for predicting the target interactions of this compound?

Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate binding to kinases (e.g., JAK2) using AMBER or GROMACS to assess binding stability .
  • Pharmacophore Modeling :
    • Identify essential features (e.g., hydrogen bond acceptors in pyridazine) using Schrödinger Phase .
  • Free Energy Perturbation (FEP) :
    • Predict ΔΔG values for analogs to prioritize synthesis .

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Reactant of Route 1
Reactant of Route 1
5-(6-methoxypyridazin-3-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.